4-Benzyloxy-2-formylphenylboronic acid

Catalog No.
S758096
CAS No.
139962-97-3
M.F
C14H13BO4
M. Wt
256.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyloxy-2-formylphenylboronic acid

CAS Number

139962-97-3

Product Name

4-Benzyloxy-2-formylphenylboronic acid

IUPAC Name

(2-formyl-4-phenylmethoxyphenyl)boronic acid

Molecular Formula

C14H13BO4

Molecular Weight

256.06 g/mol

InChI

InChI=1S/C14H13BO4/c16-9-12-8-13(6-7-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2

InChI Key

XRARNEIDTRHXKN-UHFFFAOYSA-N

SMILES

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O)(O)O

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O)(O)O

The exact mass of the compound 4-Benzyloxy-2-formylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Benzyloxy-2-formylphenylboronic acid (CAS 139962-97-3) is a highly versatile, bifunctional building block engineered for advanced organic synthesis and medicinal chemistry . It features a boronic acid moiety primed for Suzuki-Miyaura cross-coupling, an ortho-formyl group essential for downstream condensation or cyclization into heterocycles (such as benzoxaboroles and benzodiazaborines), and a benzyloxy-protected phenol at the 4-position. This specific substitution pattern is critical for procurement because it allows chemists to build complex, polycyclic frameworks while masking the reactive phenolic hydroxyl group, ensuring high yields during transition-metal catalysis before enabling mild, orthogonal deprotection at late synthetic stages .

Substituting 4-benzyloxy-2-formylphenylboronic acid with closely related analogs, such as 4-methoxy-2-formylphenylboronic acid or unprotected 4-hydroxy-2-formylphenylboronic acid, frequently leads to synthetic failure in complex workflows [1]. The unprotected 4-hydroxy variant is prone to poisoning palladium catalysts and undergoing competitive O-arylation during Suzuki-Miyaura couplings, drastically reducing primary yields. Conversely, while the 4-methoxy analog protects the phenol during coupling, its subsequent deprotection requires harsh Lewis acids (e.g., BBr3), which routinely cleave delicate boron-carbon or boron-nitrogen bonds in newly formed heterocycles [1]. Procurement of the benzyloxy-protected compound is therefore mandatory when target molecules require mild, hydrogenolytic (Pd/C, H2) deprotection to preserve sensitive structural motifs.

Orthogonal Deprotection Compatibility for Complex Heterocycle Synthesis

When synthesizing complex boron-nitrogen heterocycles, the removal of phenol-protecting groups is a critical late-stage step. Using the methoxy analog (4-methoxy-2-formylphenylboronic acid) requires harsh Lewis acidic conditions (e.g., BBr3), which frequently results in degradation of the heterocyclic core or cleavage of the delicate B-N/B-C bonds [1]. In contrast, 4-Benzyloxy-2-formylphenylboronic acid allows for quantitative O-debenzylation via mild catalytic hydrogenolysis (Pd/C, H2), preserving the structural integrity of newly formed diazaborine or benzoxaborole systems[1].

Evidence DimensionDeprotection condition severity and product survival
Target Compound DataQuantitative O-debenzylation under mild H2, Pd/C conditions without boron cleavage
Comparator Or Baseline4-Methoxy-2-formylphenylboronic acid (requires BBr3, leading to target degradation)
Quantified DifferenceEnables isolation of intact boron-heterocycles that are destroyed by methoxy deprotection protocols
ConditionsLate-stage phenol deprotection in benzodiazaborine synthesis

Buyers synthesizing sensitive boron-containing pharmaceuticals must select the benzyloxy-protected precursor to avoid late-stage synthetic failure caused by harsh deprotection.

Prevention of Catalyst Poisoning and Side Reactions in Cross-Coupling

In standard Suzuki-Miyaura cross-coupling workflows, unprotected phenolic hydroxyl groups can coordinate with palladium catalysts or undergo competitive O-arylation, significantly depressing yields . By utilizing 4-benzyloxy-2-formylphenylboronic acid instead of the unprotected 4-hydroxy-2-formylphenylboronic acid, chemists effectively mask the nucleophilic phenol. This protection strategy typically restores cross-coupling yields to >75-80% under standard conditions (e.g., Pd(dppf)Cl2, K2CO3), while simultaneously keeping the ortho-formyl group intact for subsequent downstream condensations .

Evidence DimensionCross-coupling yield and chemoselectivity
Target Compound DataHigh-yield (>75%) cross-coupling with intact formyl retention
Comparator Or BaselineUnprotected 4-hydroxy-2-formylphenylboronic acid (prone to catalyst poisoning and O-arylation)
Quantified DifferenceSignificant reduction in purification complexity and improved primary C-C coupling yield
ConditionsPalladium-catalyzed Suzuki-Miyaura cross-coupling in basic aqueous/organic mixtures

Procurement of the benzyloxy-protected building block directly reduces catalyst loading requirements and simplifies downstream chromatographic purification.

Enhanced Binding Affinity in Vibrio harveyi AI-2 Quorum Sensing Inhibition

Boronic acids are known to reversibly bind diols, making them effective inhibitors of autoinducer-2 (AI-2) mediated quorum sensing [1]. In structure-activity relationship (SAR) studies against Vibrio harveyi, the substitution pattern on the phenylboronic acid core is critical. The addition of the bulky, lipophilic 4-benzyloxy group in 4-benzyloxy-2-formylphenylboronic acid provides superior hydrophobic interactions within the receptor binding pocket compared to the unsubstituted 2-formylphenylboronic acid baseline, resulting in measurable inhibition of AI-2 signaling pathways [1].

Evidence DimensionAI-2 quorum sensing inhibition activity
Target Compound DataActive inhibition of AI-2 signaling in Vibrio harveyi
Comparator Or BaselineUnsubstituted 2-formylphenylboronic acid
Quantified DifferenceEnhanced inhibitory profile due to the 4-position lipophilic bulk
ConditionsWhole-cell bioluminescence assays in V. harveyi

For researchers developing novel anti-virulence agents, this specific substitution pattern provides a validated structural starting point that simpler boronic acids lack.

Synthesis of Benzodiazaborines and Boron-Nitrogen Steroid Mimics

Due to its unique combination of an ortho-formyl group and a boronic acid, this compound is the premier choice for condensing with hydrazines to form benzodiazaborines. The benzyloxy group ensures that late-stage deprotection to the target phenol can be achieved via mild hydrogenolysis, preserving the delicate boron-nitrogen heterocycle [1].

Late-Stage Functionalization in Complex Pharmaceutical Workflows

In multi-step syntheses where harsh Lewis acids must be avoided, this compound serves as an ideal Suzuki-Miyaura coupling partner. It allows chemists to build the carbon framework efficiently without risking catalyst poisoning, while reserving the formyl group for subsequent reductive aminations or cyclizations .

Development of Anti-Virulence Quorum Sensing Inhibitors

The compound is specifically utilized in microbiological research to inhibit autoinducer-2 (AI-2) quorum sensing in Vibrio harveyi. Its lipophilic benzyloxy tail provides necessary binding affinity, making it a validated scaffold for designing next-generation antibacterial agents that target virulence rather than viability [2].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Benzyloxy-2-formylphenylboronic acid

Dates

Last modified: 08-15-2023
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

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